molecular formula C21H18N4O B15038602 N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B15038602
M. Wt: 342.4 g/mol
InChI Key: PFMGLGSCPSYTQB-OEAKJJBVSA-N
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Description

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Mechanism of Action

The mechanism of action of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The azomethine group (C=N) is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-4-carbohydrazide is unique due to its specific structure, which combines the carbazole and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C21H18N4O/c1-2-25-19-6-4-3-5-17(19)18-13-15(7-8-20(18)25)14-23-24-21(26)16-9-11-22-12-10-16/h3-14H,2H2,1H3,(H,24,26)/b23-14+

InChI Key

PFMGLGSCPSYTQB-OEAKJJBVSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)C4=CC=CC=C41

Origin of Product

United States

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